molecular formula C18H18N2O2 B14192368 N,N-Dimethyl-7-nitro-4,5,9,10-tetrahydropyren-2-amine CAS No. 848774-04-9

N,N-Dimethyl-7-nitro-4,5,9,10-tetrahydropyren-2-amine

Cat. No.: B14192368
CAS No.: 848774-04-9
M. Wt: 294.3 g/mol
InChI Key: WZNYLYBKXSOKHI-UHFFFAOYSA-N
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Description

N,N-Dimethyl-7-nitro-4,5,9,10-tetrahydropyren-2-amine: is a chemical compound known for its unique structure and properties It belongs to the class of nitro compounds and is characterized by the presence of a nitro group attached to a tetrahydropyrene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-7-nitro-4,5,9,10-tetrahydropyren-2-amine typically involves the nitration of a suitable precursor followed by reductive amination. One common method involves the nitration of 4,5,9,10-tetrahydropyrene to introduce the nitro group, followed by the reductive amination using dimethylamine. The reaction conditions often require the use of strong acids for nitration and reducing agents such as hydrogen gas in the presence of a catalyst for the reductive amination .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-7-nitro-4,5,9,10-tetrahydropyren-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,N-Dimethyl-7-nitro-4,5,9,10-tetrahydropyren-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-7-nitro-4,5,9,10-tetrahydropyren-2-amine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to changes in the activity of enzymes or receptors, resulting in various biological effects .

Comparison with Similar Compounds

    N,N-Dimethyl-4-nitroaniline: Similar in structure but lacks the tetrahydropyrene ring system.

    N,N-Dimethyl-7-nitro-4,5,9,10-tetrahydroanthracene-2-amine: Similar in structure but with an anthracene ring system instead of pyrene.

Uniqueness: N,N-Dimethyl-7-nitro-4,5,9,10-tetrahydropyren-2-amine is unique due to the presence of the tetrahydropyrene ring system, which imparts specific electronic and steric properties. This uniqueness makes it valuable in applications where these properties are essential .

Properties

CAS No.

848774-04-9

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

N,N-dimethyl-7-nitro-4,5,9,10-tetrahydropyren-2-amine

InChI

InChI=1S/C18H18N2O2/c1-19(2)15-7-11-3-5-13-9-16(20(21)22)10-14-6-4-12(8-15)17(11)18(13)14/h7-10H,3-6H2,1-2H3

InChI Key

WZNYLYBKXSOKHI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C3C(=C1)CCC4=CC(=CC(=C43)CC2)[N+](=O)[O-]

Origin of Product

United States

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